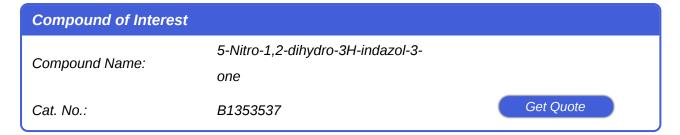


Synthesis and characterization of 5-Nitro-1,2-dihydro-3H-indazol-3-one

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Synthesis and Characterization of **5-Nitro-1,2-dihydro-3H-indazol-3-one** and Its Derivatives

Introduction

5-Nitro-1,2-dihydro-3H-indazol-3-one, also known as 5-nitroindazolone, is a heterocyclic organic compound featuring an indazolone core functionalized with a nitro group. The indazole scaffold is a prominent pharmacophore found in a range of therapeutically active agents, including the antiemetic drug Granisetron and the tyrosine kinase inhibitor Axitinib.[1] The addition of a nitro group at the 5-position is of particular interest in drug development, as this moiety is known to enhance the biological activity of heterocyclic compounds, especially in the context of antiparasitic agents.[2][3]

Derivatives of 5-nitroindazolone have demonstrated significant promise as trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3][4][5] The proposed mechanism of action involves the nitro group inducing the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in the parasite.[3][4] This guide provides a comprehensive overview of the synthesis and characterization of **5-nitro-1,2-dihydro-3H-indazol-3-one** derivatives, targeting researchers and professionals in medicinal chemistry and drug development.

Synthesis Pathways



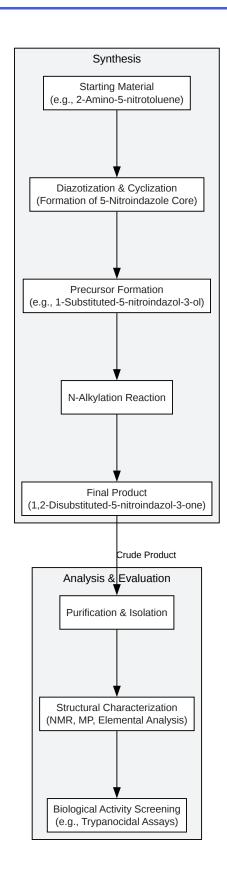




The synthesis of the target compounds typically involves a multi-step process. A foundational method for creating the 5-nitroindazole core involves the diazotization of a substituted aniline, followed by cyclization. Subsequent N-alkylation of the indazolone ring system yields the desired 1,2-disubstituted derivatives.

The general workflow for producing these compounds can be visualized as follows:





Click to download full resolution via product page

General workflow from synthesis to biological evaluation.



A common synthetic route begins with the formation of 5-nitroindazole from 2-amino-5-nitrotoluene. The resulting indazole can then be converted into a key intermediate, such as 1-methyl-5-nitroindazol-3-ol, which serves as the direct precursor for subsequent alkylation reactions to produce a variety of 1,2-disubstituted **5-nitro-1,2-dihydro-3H-indazol-3-one**s.



Click to download full resolution via product page

Key steps in the synthesis of 5-nitroindazolone derivatives.

Experimental Protocols Protocol 1: Synthesis of 5-Nitroindazole (Precursor Core)

This procedure is adapted from the synthesis of 5-nitroindazole via diazotization.[6][7]

- Dissolution: Dissolve 2-amino-5-nitrotoluene (0.36 mole) in 2.5 L of glacial acetic acid within a 5-L round-bottomed flask equipped with a mechanical stirrer.[6]
- Diazotization: Prepare a solution of sodium nitrite (0.36 mole) in 60 ml of water. Add this solution all at once to the stirred acetic acid mixture. Maintain the reaction temperature below 25°C, using an ice bath if necessary.[6]
- Reaction: Continue stirring for 15 minutes post-addition to complete the diazotization. Allow the solution to stand at room temperature for 3 days.[6]
- Work-up: Concentrate the solution under reduced pressure. Add 200 ml of water to the residue and stir to form a slurry.[6]
- Isolation: Filter the product, wash thoroughly with cold water, and dry in an oven at 80–90°C.
 [6]



Purification: Recrystallize the crude product from boiling methanol with decolorizing charcoal
to obtain pale yellow needles of 5-nitroindazole.[6] The reported yield is typically in the range
of 72-80%, with a melting point of 208–209°C.[6]

Protocol 2: General Synthesis of 1,2-Disubstituted 5-Nitro-1,2-dihydro-3H-indazol-3-ones

The following methods are based on the alkylation of a 1-substituted-5-nitroindazol-3-ol precursor, such as 1-methyl-5-nitroindazol-3-ol (19).[4]

Method A: Methylation[4]

- Reaction Setup: To a solution of the 2-substituted-5-nitroindazolin-3-one precursor in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and methyl iodide (Mel).
- Reaction: Stir the mixture at room temperature overnight.
- Isolation: Upon completion, the desired 1,2-disubstituted product is isolated. This method typically results in high yields (95-98%).[4]

Method B: Benzylation[4]

- Reaction Setup: Treat the 1-methyl-5-nitroindazol-3-ol precursor (19) with an appropriate substituted benzyl bromide in DMF.
- Reaction: Heat the mixture at 150°C for 4 hours in the absence of a base. An excess of the alkylating agent is required.
- Isolation: After the reaction period, the final product is isolated. This procedure also provides good yields (≥89%).[4]

Characterization Data

The structural confirmation and purity of the synthesized **5-nitro-1,2-dihydro-3H-indazol-3-one** derivatives are established using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, melting point (Mp) determination, and elemental analysis.



Table 1: Characterization Data for Selected 1-Methyl-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one Derivatives[4]



Compound Name	Yield (%)	Mp (°C)	¹H NMR (300 MHz, DMSO- d₅) δ (ppm)	¹³ C NMR (75 MHz, DMSO- d ₆) δ (ppm)
2-(3- Fluorobenzyl)-1- methyl-5-nitro- 1,2-dihydro-3H- indazol-3-one (7)	96 (Method A)	125–127	8.50 (d, 1H, 4-H), 8.37 (dd, 1H, 6- H), 7.65 (d, 1H, 7-H), 7.36 (m, 1H, Bn 5-H), 7.10 (m, 3H, Bn 2,4,6-H), 5.21 (s, 2H, CH ₂), 3.50 (s, 3H, CH ₃)	Not explicitly provided
2-(3- Chlorobenzyl)-1- methyl-5-nitro- 1,2-dihydro-3H- indazol-3-one (10)	95 (A); 94 (B)	154–156	8.50 (d, 1H, 4-H), 8.37 (dd, 1H, 6-H), 7.65 (d, 1H, 7-H), 7.35 (m, 3H, Bn 2,4,5-H), 7.20 (m, 1H, Bn 6-H), 5.20 (s, 2H, CH ₂), 3.50 (s, 3H, CH ₃)	160.35, 149.72, 141.31, 138.78, 133.24, 130.63, 127.76, 127.17, 127.14, 125.92, 120.31, 115.36, 112.04, 44.02, 35.30
2-(4- Chlorobenzyl)-1- methyl-5-nitro- 1,2-dihydro-3H- indazol-3-one (11)	97 (A); 93 (B)	128–130	8.49 (d, 1H, 4-H), 8.36 (dd, 1H, 6- H), 7.63 (d, 1H, 7-H), 7.38 (d, 2H, Bn 3,5-H), 7.28 (d, 2H, Bn 2,6- H), 5.18 (s, 2H, CH ₂), 3.49 (s, 3H, CH ₃)	160.28, 149.57, 141.22, 135.23, 132.38, 129.15, 128.64, 127.06, 120.24, 115.30, 111.91, 43.94, 35.19
2-(3- Bromobenzyl)-1- methyl-5-nitro- 1,2-dihydro-3H-	96 (Method A)	149–151	8.50 (d, 1H, 4-H), 8.37 (dd, 1H, 6- H), 7.65 (d, 1H, 7-H), 7.48 (m, 2H, Bn 2,4-H),	160.35, 149.74, 141.32, 139.05, 130.94, 130.69, 130.08, 127.18, 126.32, 121.85,



indazol-3-one (13)			7.25 (m, 2H, Bn 120.35, 5,6-H), 5.19 (s, 112.07, 2H, CH ₂), 3.49 35.33 (s, 3H, CH ₃)	
2-(4- Bromobenzyl)-1- methyl-5-nitro- 1,2-dihydro-3H- indazol-3-one (14)	98 (A); 94 (B)	144–146	8.50 (d, 1H, 4-H), 8.36 (dd, 1H, 6- 160.30, H), 7.64 (d, 1H, 141.24, 7-H), 7.52 (d, 2H, 131.59, Bn 3,5-H), 7.21 127.11, (d, 2H, Bn 2,6- 120.28, H), 5.16 (s, 2H, 111.96, CH ₂), 3.49 (s, 35.21 3H, CH ₃)	135.68, 129.51, 120.93, 115.31,
2-(4- Methoxybenzyl)- 1-methyl-5-nitro- 1,2-dihydro-3H- indazol-3-one (16)	93 (Method A)	139–141	8.48 (d, 1H, 4-H), 8.34 (dd, 1H, 6- H), 7.61 (d, 1H, 7-H), 7.20 (d, 2H, Bn 2,6-H), 6.86 Not expl (d, 2H, Bn 3,5- H), 5.10 (s, 2H, CH ₂), 3.69 (s, 3H, OCH ₃), 3.50 (s, 3H, NCH ₃)	-

Conclusion

The synthesis of **5-Nitro-1,2-dihydro-3H-indazol-3-one** and its N-substituted derivatives can be achieved through robust and high-yielding chemical pathways. The foundational 5-nitroindazole core is accessible via classical diazotization reactions, while subsequent alkylation of indazolone precursors allows for the introduction of diverse substituents at the N1 and N2 positions. Detailed characterization using modern analytical techniques confirms the structures of these compounds. The significant trypanocidal activity exhibited by this class of molecules underscores their potential as lead compounds in the development of new therapeutics for Chagas disease, making their synthesis and characterization a critical area of research for medicinal chemists.[3][4]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Nitroindazole synthesis chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis and characterization of 5-Nitro-1,2-dihydro-3H-indazol-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1353537#synthesis-and-characterization-of-5-nitro-1-2-dihydro-3h-indazol-3-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com